Competitive Inhibition of Cystathionase (CTH): Kᵢ and Kₘ Values
2,3-Diaminopropanoic acid hydrochloride acts as a competitive inhibitor of rat liver cystathionase (CTH), with a reported inhibition constant (Kᵢ) of 1 mM when L-homoserine is used as the substrate . It also serves as a substrate for the same enzyme, exhibiting a Michaelis constant (Kₘ) of 1 mM .
| Evidence Dimension | Enzyme Inhibition and Substrate Affinity |
|---|---|
| Target Compound Data | Kᵢ = 1 mM; Kₘ = 1 mM |
| Comparator Or Baseline | L-Homoserine (natural substrate) |
| Quantified Difference | Equipotent inhibition and substrate affinity (Kᵢ ≈ Kₘ) |
| Conditions | Rat liver cystathionase (CTH) enzyme assay; L-homoserine as substrate |
Why This Matters
The defined Kᵢ and Kₘ values allow for precise experimental design in metabolic pathway studies, distinguishing it from other CTH inhibitors that may lack quantitative kinetic parameters or exhibit different inhibition modalities.
